![molecular formula C13H18ClNO2 B4441951 [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4441951.png)
[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride
Overview
Description
[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride, also known as EPM, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EPM is a derivative of propargylamine, which is a class of compounds known to have neuroprotective effects.
Mechanism of Action
[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is a cellular defense mechanism that regulates the expression of antioxidant and detoxifying enzymes. [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride also modulates the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and growth.
Biochemical and Physiological Effects:
[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β. [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride also enhances mitochondrial function and reduces oxidative stress, which are important factors in maintaining neuronal health.
Advantages and Limitations for Lab Experiments
[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, the optimal dosage and administration route of [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride for different diseases and experimental models are still under investigation.
Future Directions
Future research on [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride should focus on exploring its potential therapeutic applications in other neurodegenerative diseases, such as amyotrophic lateral sclerosis and multiple sclerosis. The development of novel delivery systems and formulations of [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can also enhance its efficacy and bioavailability. Furthermore, the elucidation of the molecular targets and downstream signaling pathways of [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can provide valuable insights into its mechanism of action and facilitate the development of more potent and selective analogs.
Scientific Research Applications
[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have shown that [4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride can protect neuronal cells from oxidative stress, inflammation, and apoptosis, which are key factors in the progression of these diseases.
properties
IUPAC Name |
4-(3-ethoxyphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-3-15-12-7-6-8-13(11-12)16-10-5-4-9-14-2;/h6-8,11,14H,3,9-10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKWQECIJVIASK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC#CCNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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